molecular formula C7H5BF4O2 B1341613 (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid CAS No. 850411-12-0

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1341613
M. Wt: 207.92 g/mol
InChI Key: BGSVFTCXIJCNOU-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that is important in organic synthesis. It is closely related to other fluorinated phenylboronic acids and boron Lewis acids that have been widely used in various chemical reactions, including Suzuki cross-coupling reactions, amidation processes, and as catalysts in organic and organometallic chemistry . The presence of fluorine atoms and the boronic acid group in the molecule can significantly influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related fluorinated phenylboronic acids typically involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline using this method . Similarly, 3-borono-5-fluorobenzoic acid, an important intermediate, was synthesized using organic lithium reagents followed by an oxidation reaction . These methods highlight the versatility and adaptability of boronic acid synthesis, which can be tailored to produce various substituted phenylboronic acids, including those with fluorine substituents.

Molecular Structure Analysis

The molecular structure of fluorinated phenylboronic acids is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring. The degree of fluorination and the position of the substituents on the aromatic ring can significantly affect the acidity and structural behavior of these compounds. For example, the solid-state and solution structural properties of a series of fluorinated 1,2-phenylenediboronic acids were investigated, showing that fluorination improves the stability of cyclic semianhydrides . The molecular structure can also influence the Lewis acidity of the compound, as seen in the case of tris(5,6,7,8-tetrafluoronaphthalen-2-yl)borane, which maintains high Lewis acidity despite remote fluorination .

Chemical Reactions Analysis

Fluorinated phenylboronic acids participate in a variety of chemical reactions. They have been used as catalysts in dehydrative amidation between carboxylic acids and amines , in hydrosilylative reduction of amides , and in direct amide condensation reactions . The ortho-substituent on the boronic acid, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, plays a crucial role in these reactions by influencing the coordination of reactants to the boron atom . Additionally, the halodeboronation of aryl boronic acids has been studied, demonstrating the transformation of aryl boronic acids into aryl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid and related compounds are influenced by the presence of fluorine atoms and the boronic acid group. Fluorination increases the electron-withdrawing capacity of the aromatic ring, which can enhance the acidity of the boronic acid and affect its reactivity . The boronic acid group itself is known for its ability to form reversible covalent bonds with diols, which is a key feature in the recognition of saccharides and in the formation of boronate esters . The Lewis acidity of these compounds is also a critical property that enables them to act as catalysts in various chemical reactions .

Scientific Research Applications

Application 1: Antibacterial Activity

  • Summary of the Application : (Trifluoromethoxy)Phenylboronic Acids and 5-Trifluoromethyl-2-formyl phenylboronic acid have been studied for their antibacterial activity .
  • Methods of Application : The compounds were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations . Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .
  • Results or Outcomes : The antibacterial potency of studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

Application 2: Synthesis of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridines are important building blocks in organic synthesis . They can be synthesized from 3-(trifluoromethyl)pyridine (3-TF) via catalytic hydrogenolysis .
  • Methods of Application : The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .
  • Results or Outcomes : The unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .

Application 3: Diabetes Diagnostics

  • Summary of the Application : Phenylboronic acids have been used in the diagnostics of diabetes mellitus .
  • Methods of Application : The compound is used to bind D-glucose more strongly than D-fructose, which is quite uncommon for phenylboronic acids .
  • Results or Outcomes : This property can be useful in the diagnostics of diabetes mellitus .

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSVFTCXIJCNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590098
Record name [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid

CAS RN

850411-12-0
Record name [3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-(trifluoromethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk

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